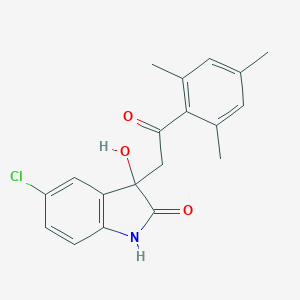
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indolones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the research on 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate its use as a potential drug candidate for the treatment of cancer and infectious diseases. Another direction is to explore its potential use as an anti-inflammatory and antioxidant agent. Furthermore, the compound's mechanism of action needs to be further elucidated to optimize its use in various applications.
Synthesis Methods
The synthesis of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-acetyl-2-oxindole with 4-phenyl-3-buten-2-one in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final compound.
Scientific Research Applications
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Furthermore, it has also been investigated for its potential use as an anti-inflammatory and antioxidant agent.
properties
Product Name |
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C26H23NO3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C26H23NO3/c28-22(16-15-20-9-3-1-4-10-20)19-26(30)23-13-7-8-14-24(23)27(25(26)29)18-17-21-11-5-2-6-12-21/h1-16,30H,17-19H2/b16-15- |
InChI Key |
PZNMLJIQGSBDRM-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C\C4=CC=CC=C4)O |
SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214627.png)
![2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214630.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214634.png)
![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)

![5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214638.png)
![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214648.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)